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Compound of Interest

Compound Name: 2-Ethoxy-5-nitropyridin-4-amine

Cat. No.: B3319884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 2-Ethoxy-5-nitropyridin-4-amine. Due to the limited availability of direct

experimental spectra for this specific molecule in publicly accessible databases, this guide

presents predicted data based on the analysis of structurally similar compounds. The

information herein is intended to serve as a reference for researchers involved in the synthesis,

identification, and characterization of this and related molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Ethoxy-5-nitropyridin-4-amine. These

predictions are derived from established spectroscopic principles and data from analogous

compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 s 1H
H-6 (proton on the

pyridine ring)

~6.5 s 1H
H-3 (proton on the

pyridine ring)

~4.3 q 2H -OCH₂CH₃

~1.4 t 3H -OCH₂CH₃

~5.0-6.0 br s 2H -NH₂

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts for the amine protons (-NH₂) can be broad

and their position may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~160 C-2 (C-OEt)

~155 C-4 (C-NH₂)

~140 C-6

~135 C-5 (C-NO₂)

~105 C-3

~65 -OCH₂CH₃

~14 -OCH₂CH₃

Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretching (amine)

3100-3000 Medium C-H stretching (aromatic)

2980-2850 Medium C-H stretching (aliphatic)

1620-1600 Strong N-H bending (amine)

1580-1450 Strong
C=C and C=N stretching

(aromatic ring)

1540-1500 & 1350-1300 Strong N-O stretching (nitro group)

1250-1200 Strong C-O stretching (ethoxy group)

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

183.07 [M]⁺ (Molecular Ion)

155.08 [M - C₂H₄]⁺

137.06 [M - NO₂]⁺

125.06 [M - C₂H₄ - NO]⁺

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of 2-Ethoxy-5-nitropyridin-4-amine.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

If the sample contains any particulate matter, filter the solution through a small plug of cotton

or glass wool in a Pasteur pipette directly into a standard 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a

relaxation delay of 1-2 seconds.

Acquire a ¹³C NMR spectrum. This will require a greater number of scans than the ¹H

spectrum due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method):

Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the

solid.

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
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Using a pipette, drop a small amount of the solution onto the salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization

(ESI) capabilities.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

(e.g., methanol or acetonitrile).

For ESI, the solution can be directly infused into the ion source. For EI with a direct insertion

probe, a small amount of the solid sample can be placed on the probe.

Data Acquisition:

Introduce the sample into the ion source of the mass spectrometer.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

The resulting spectrum will show the molecular ion peak and various fragment ion peaks.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Ethoxy-5-nitropyridin-4-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b3319884?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3319884?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Reporting

Synthesis of 2-Ethoxy-5-
nitropyridin-4-amine

Purification (e.g., Recrystallization,
Chromatography)

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structure ElucidationPurity Assessment

Technical Report / Whitepaper

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
Ethoxy-5-nitropyridin-4-amine.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Ethoxy-5-
nitropyridin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3319884#spectroscopic-data-for-2-ethoxy-5-
nitropyridin-4-amine-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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